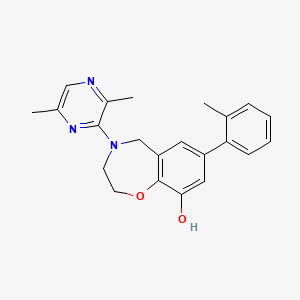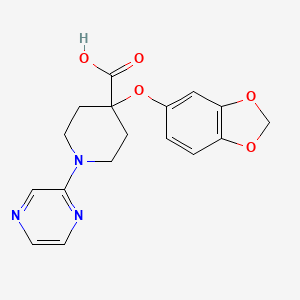![molecular formula C20H31N3O B5372202 2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol](/img/structure/B5372202.png)
2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the family of spirocyclic compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol is not fully understood. However, it is believed to exert its biological activity by binding to specific target molecules in cells, leading to the modulation of various cellular pathways. The compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been demonstrated to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. The compound has been shown to modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. It has also been demonstrated to inhibit the growth of cancer cells in vitro and in vivo. In addition, the compound has been investigated for its potential use as an antimicrobial agent against various bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using 2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol in lab experiments include its diverse biological activities and its potential use as a drug delivery system. However, the compound has certain limitations, such as its moderate yield and the need for specialized equipment and expertise for its synthesis. In addition, the compound may exhibit toxicity at high concentrations, which should be taken into consideration when designing experiments.
Future Directions
The potential applications of 2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol are vast, and several future directions can be pursued. One possible direction is the investigation of the compound's potential use as an antimicrobial agent against drug-resistant bacterial and fungal pathogens. Another direction is the exploration of the compound's potential use in cancer therapy, either as a standalone treatment or in combination with other anticancer agents. Additionally, the compound's potential use as a drug delivery system for various drugs and biomolecules can be further investigated.
Synthesis Methods
The synthesis of 2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol involves the reaction of 2-allylphenol with 1,4-dimethyl-1,4,9-triaza-spiro[5.5]undecane and formaldehyde in the presence of a catalytic amount of hydrochloric acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of the product is moderate, but the purity is high.
Scientific Research Applications
2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. The compound has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
properties
IUPAC Name |
4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl]-2-prop-2-enylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-4-5-18-14-17(6-7-19(18)24)15-23-10-8-20(9-11-23)16-21(2)12-13-22(20)3/h4,6-7,14,24H,1,5,8-13,15-16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLBDPIXAXELJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCN(CC2)CC3=CC(=C(C=C3)O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372129.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5372138.png)
![2-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372149.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrazinecarboxamide](/img/structure/B5372161.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372179.png)
![ethyl 4-[(3,4-dichlorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5372195.png)


![N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5372213.png)
![3-methyl-8-[(2,4,5-trifluorophenyl)sulfonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372216.png)
![N-(2,6-dimethylphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5372220.png)